![molecular formula C9H16O2 B12597876 (3S)-6,6-dimethoxy-3-methylhex-1-yne CAS No. 646994-41-4](/img/structure/B12597876.png)
(3S)-6,6-dimethoxy-3-methylhex-1-yne
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Overview
Description
(3S)-6,6-dimethoxy-3-methylhex-1-yne is an organic compound with a unique structure characterized by the presence of a triple bond (alkyne) and two methoxy groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-dimethoxy-3-methylhex-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-1-butyne and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alkyne, followed by the addition of methanol to introduce the methoxy groups.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-dimethoxy-3-methylhex-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Utility
1.1. Building Block in Organic Synthesis
(3S)-6,6-dimethoxy-3-methylhex-1-yne serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including:
- Alkyne Reactions : The terminal alkyne functionality can participate in numerous reactions such as cycloadditions and cross-coupling reactions, making it valuable for creating diverse molecular architectures.
- Functionalization : The presence of methoxy groups enhances its reactivity, allowing for selective functionalization at different sites on the molecule.
1.2. Example Reactions
The compound has been utilized in reactions such as:
- Ozonolysis : It can undergo ozonolysis to yield aldehydes or ketones, which are useful intermediates in organic synthesis .
- Cycloaddition Reactions : The compound has been applied in copper-catalyzed cycloaddition reactions to produce bicyclic compounds .
Biological Activities
2.1. Anticancer Properties
Recent studies have highlighted the potential anticancer activities of compounds derived from this compound. For instance:
- Cell Line Studies : Derivatives of this compound have shown promising results against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant antiproliferative effects .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
A | HCT-116 | 2.3 |
B | MCF-7 | 1.9 |
2.2. Mechanism of Action
The anticancer activity is believed to be associated with the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways .
Case Studies
3.1. Synthesis of Anticancer Agents
A notable case study involved the modification of this compound to create a series of derivatives that exhibited selective cytotoxicity against cancer cells . The study employed a systematic approach to modify the alkyne moiety and assess the biological activity of each derivative.
3.2. Inhibition Studies
Another study investigated the inhibitory effects of synthesized derivatives on specific cancer-related enzymes, revealing that some modifications significantly enhanced their potency . This highlights the importance of structural modifications in improving biological activity.
Mechanism of Action
The mechanism of action of (3S)-6,6-dimethoxy-3-methylhex-1-yne involves its interaction with various molecular targets. The triple bond (alkyne) can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-6,6-dimethoxy-3-methylhex-1-ene: Similar structure but with a double bond instead of a triple bond.
(3S)-6,6-dimethoxy-3-methylhexane: Similar structure but fully saturated.
(3S)-6,6-dimethoxy-3-methylhex-2-yne: Similar structure but with the triple bond at a different position.
Biological Activity
(3S)-6,6-Dimethoxy-3-methylhex-1-yne is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and structure-activity relationships.
The chemical formula for this compound is C9H18O2. It features a unique alkyne structure that may contribute to its biological activities.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various compounds related to this compound. For instance, a systematic study assessed the antiproliferative activity of several related compounds in human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity across different cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A2780 | Ovarian carcinoma | 433 ± 28 |
HCT-116 | Colon carcinoma | 441 ± 46 |
SW480 | Colon carcinoma | 346 ± 48 |
These findings suggest that compounds with similar structures may exhibit significant anticancer properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. While specific mechanisms for this compound are not extensively documented, related compounds often act through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, compounds that inhibit GABA transporters have shown promise in treating central nervous system disorders by enhancing GABAergic signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of methoxy groups and the alkyne functionality may influence both lipophilicity and receptor binding affinity. Research indicates that modifications in these structural components can lead to significant changes in biological activity .
Case Studies
- Anticancer Activity : A study highlighted the effectiveness of related dimethoxy compounds against various cancer cell lines. The results demonstrated that structural variations could enhance or diminish cytotoxic effects, emphasizing the importance of targeted modifications in drug design .
- Neuropharmacological Effects : In exploring neuroactive properties, compounds structurally similar to this compound have been shown to modulate neurotransmitter systems effectively. This suggests potential applications in treating neurological disorders .
Properties
CAS No. |
646994-41-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3S)-6,6-dimethoxy-3-methylhex-1-yne |
InChI |
InChI=1S/C9H16O2/c1-5-8(2)6-7-9(10-3)11-4/h1,8-9H,6-7H2,2-4H3/t8-/m1/s1 |
InChI Key |
HFMQFGRWURNKOU-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CCC(OC)OC)C#C |
Canonical SMILES |
CC(CCC(OC)OC)C#C |
Origin of Product |
United States |
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